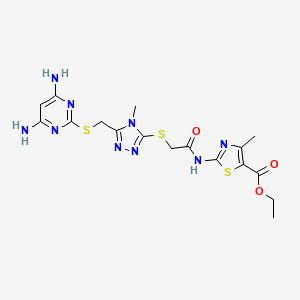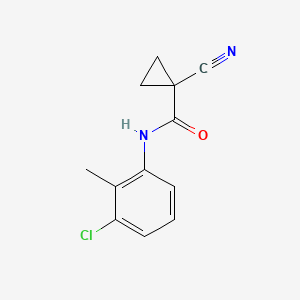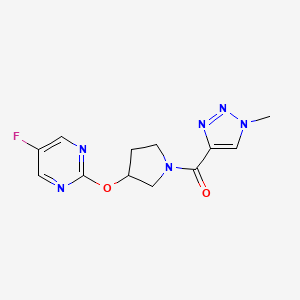
(3-((5-氟嘧啶-2-基)氧基)吡咯烷-1-基)(1-甲基-1H-1,2,3-三唑-4-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a complex compound known for its unique structural features and multifaceted applications. This compound contains several key functional groups, including pyrimidinyl, pyrrolidinyl, and triazolyl moieties. Such structural intricacies provide it with diverse reactivity and functionality, making it of significant interest in various fields of scientific research and industrial applications.
科学研究应用
(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is utilized in diverse research areas:
Chemistry: : Used in developing new synthetic methodologies and as a reagent for structural studies.
Biology: : Functions as a probe in biochemical assays and enzyme inhibition studies.
Medicine: : Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: : Applied in the development of novel materials and as a component in manufacturing specialized chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone typically involves multi-step reactions, starting from basic building blocks. A common route includes the following steps:
Formation of 5-fluoropyrimidin-2-ol: : This intermediate is synthesized by fluorination of pyrimidin-2-ol under controlled conditions using reagents like diethylaminosulfur trifluoride.
Synthesis of (5-fluoropyrimidin-2-yl)oxy-pyrrolidine: : Reacting 5-fluoropyrimidin-2-ol with pyrrolidine under suitable base conditions, usually involving an alkoxide or amine, to form the ether linkage.
Coupling with 1-methyl-1H-1,2,3-triazol-4-ylmethanone: : This is achieved through an azide-alkyne cycloaddition, often referred to as the “click” reaction, using copper(I) as a catalyst.
Industrial Production Methods
On an industrial scale, the production leverages high-throughput synthesis techniques to ensure purity and yield. Continuous flow reactors and automated synthesis platforms are employed to streamline the process, reduce human error, and ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the pyrrolidinyl and triazolyl moieties.
Reduction: : Selective reduction reactions can modify the fluoro-substituted pyrimidinyl group.
Substitution: : Nucleophilic substitution reactions can occur, especially around the fluoro and pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: : Nucleophiles like amines or alcohols in the presence of suitable bases or catalysts.
Major Products Formed
The major products depend on the reaction conditions:
Oxidation: : Oxidized derivatives at the pyrrolidinyl group.
Reduction: : Reduced forms at the pyrimidinyl group, leading to modifications in the fluorine positioning.
Substitution: : Various substituted derivatives with alterations in the pyrrolidinyl and triazolyl positions.
作用机制
This compound's mechanism of action involves interactions at the molecular level, typically with enzymes and receptors. It acts by binding to specific sites, thereby inhibiting or modifying the activity of target molecules. The pathway includes:
Binding: : The fluoropyrimidinyl and triazolyl groups facilitate strong binding through hydrogen bonding and hydrophobic interactions.
Inhibition/Activation: : Alters the activity of target molecules, leading to the desired biochemical or physiological effects.
相似化合物的比较
Comparing (3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone with other similar compounds highlights its uniqueness:
(2-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-5-yl)methanone: : Similar structure but with variation in fluorine placement, affecting reactivity and binding properties.
((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: : Chlorine instead of fluorine, leading to different physicochemical properties and reactivity.
(3-((5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone: : Fluorine position is shifted, altering interaction dynamics with biological targets.
属性
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN6O2/c1-18-7-10(16-17-18)11(20)19-3-2-9(6-19)21-12-14-4-8(13)5-15-12/h4-5,7,9H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBQTMSNVVXXJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2379507.png)
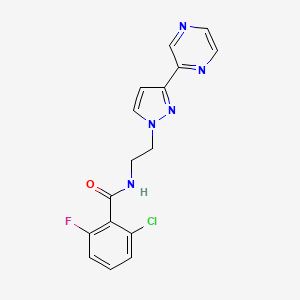

![4-(trifluoromethoxy)-N'-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B2379514.png)
![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)
![2-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2379516.png)
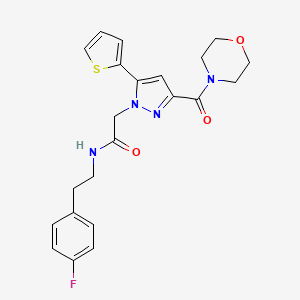
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)
![4-methyl-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B2379521.png)
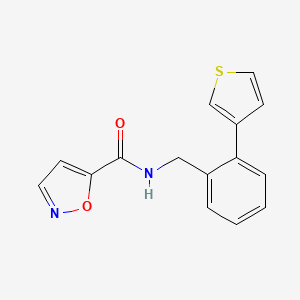
![1-[4-[2-(3-Chlorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2379526.png)
![(2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene](/img/structure/B2379527.png)
